molecular formula C2H2ClF B1207965 1-Chloro-1-fluoroethylene CAS No. 2317-91-1

1-Chloro-1-fluoroethylene

Cat. No. B1207965
CAS RN: 2317-91-1
M. Wt: 80.49 g/mol
InChI Key: FPBWSPZHCJXUBL-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 1-Chloro-1-fluoroethylene involves chemical routes that ensure the introduction of both chlorine and fluorine atoms onto the ethylene molecule. While specific synthesis routes are not detailed in the referenced papers, the understanding of its molecular structure is crucial for the synthesis process.

Molecular Structure Analysis

The equilibrium structures for both cis and trans isomers of 1-Chloro-1-fluoroethylene have been thoroughly investigated. Studies have utilized least-squares fit procedures with experimental ground-state rotational constants and quantum chemical calculations to derive the equilibrium geometries. The semiexperimental geometries obtained from these studies show a detailed analysis of the geometrical differences between the two forms, providing a foundation for understanding the chemical and physical properties of 1-Chloro-1-fluoroethylene (Puzzarini et al., 2006), (Gambi et al., 2019).

Chemical Reactions and Properties

1-Chloro-1-fluoroethylene participates in various chemical reactions, forming complexes with other molecules. For example, its interaction with acetylene has been characterized, revealing that a primary hydrogen bonding interaction exists between acetylene and the fluorine atom on the 1-chloro-1-fluoroethylene molecule. Such interactions highlight the compound's reactive nature and potential for forming diverse molecular structures (Leung et al., 2011).

Physical Properties Analysis

The physical properties of 1-Chloro-1-fluoroethylene, such as its rotational spectra and equilibrium structure, have been extensively studied. These studies provide insight into the molecular geometry and the effects of substituent atoms on the molecule's physical behavior. Investigations into the rotational spectra of various isotopomers of 1-Chloro-1-fluoroethylene have elucidated its structural parameters and the influence of isotopic substitution on its physical properties (Leung et al., 2009).

Chemical Properties Analysis

The chemical properties of 1-Chloro-1-fluoroethylene, including its reactivity and interactions with other compounds, are crucial for understanding its behavior in chemical reactions. The compound's ability to form complexes and participate in substitution reactions is indicative of its versatile chemical nature. The study of its interaction with hydrogen fluoride reveals the compound's potential in forming stable complexes, further demonstrating its chemical reactivity (Leung et al., 2011).

Scientific Research Applications

1. Rotational Spectroscopy and Molecular Structure Analysis

  • Summary of the Application: This research involves the use of rotational spectroscopy to study the molecular structure of the complex formed between 1-chloro-1-fluoroethylene and acetylene .
  • Methods of Application or Experimental Procedures: The researchers obtained Fourier transform microwave spectra in the 6–21 GHz region for seven isotopomers of the complex. They analyzed the spectra to determine the rotational constants, the complete chlorine quadrupole hyperfine coupling tensors in both the inertial and principal electric field gradient axis systems, and where appropriate, the diagonal components of the deuterium quadrupole coupling tensors .
  • Results or Outcomes: The analysis provided the structure for CH2CClF–HCCH, revealing a primary hydrogen bonding interaction between the HCCH donor and the F atom acceptor on the 1-chloro-1-fluoroethylene moiety. A secondary interaction occurs between the acetylenic bond on the HCCH molecule and the H atom cis to the hydrogen-bonded F atom on the substituted ethylene .

2. Infrared Multiphoton Dissociation

  • Summary of the Application: This research involves the infrared multiphoton dissociation of 1-chloro-1-fluoroethylene .
  • Methods of Application or Experimental Procedures: The researchers examined the infrared multiphoton dissociation of CH2CFCl as a function of pressure and laser fluence .
  • Results or Outcomes: The pressure dependence could be interpreted in terms of a competition between rotation hole filling and vibrational relaxation. The fluence-dependent studies showed that the competitive hydrogen halide elimination reactions could be influenced by optical pumping rates near the dissociation threshold .

3. Thermophysical Property Analysis

  • Summary of the Application: This research involves the analysis of thermophysical properties of 1-chloro-1-fluoroethylene .
  • Methods of Application or Experimental Procedures: The researchers used the NIST/TRC Web Thermo Tables (WTT) to access a collection of critically evaluated thermodynamic property data for 1-chloro-1-fluoroethylene . These data were generated through dynamic data analysis, as implemented in the NIST ThermoData Engine software package .
  • Results or Outcomes: The analysis provided a comprehensive set of thermophysical properties for 1-chloro-1-fluoroethylene, including normal boiling temperature, critical temperature, critical pressure, density, enthalpy of vaporization or sublimation, heat capacity at saturation pressure, heat capacity at constant pressure, entropy, viscosity, and thermal conductivity .

Safety And Hazards

1-Chloro-1-fluoroethylene is highly flammable . It may cause burns, severe injury, and/or frostbite upon contact with gas or liquefied gas . Safety Data Sheets (SDS) for this compound are available for further information .

properties

IUPAC Name

1-chloro-1-fluoroethene
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InChI

InChI=1S/C2H2ClF/c1-2(3)4/h1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPBWSPZHCJXUBL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C(F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H2ClF
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URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID5073290
Record name Ethene, 1-chloro-1-fluoro-
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Molecular Weight

80.49 g/mol
Source PubChem
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Physical Description

Liquefied gas; [Alfa Aesar MSDS]
Record name 1-Chloro-1-fluoroethylene
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Product Name

1-Chloro-1-fluoroethylene

CAS RN

2317-91-1, 26948-99-2
Record name Ethene, 1-chloro-1-fluoro-
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Record name 1-Chloro-1-fluoroethylene
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Record name Ethene, chlorofluoro-
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Record name Ethene, 1-chloro-1-fluoro-
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Record name 1-chloro-1-fluoroethylene
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Citations

For This Compound
153
Citations
HO Leung, MD Marshall, DD Grimes - The Journal of Chemical …, 2011 - pubs.aip.org
… of the complex formed between 1-chloro-1-fluoroethylene and acetylene. These include the … the F atom acceptor on the 1-chloro-1-fluoroethylene moiety, while a secondary interaction …
Number of citations: 21 pubs.aip.org
HO Leung, MD Marshall, AT Bozzi, PM Cohen… - Journal of Molecular …, 2011 - Elsevier
… of the structures of complexes of 1-chloro-1-fluoroethylene with additional protic acids will … of a total of six isotopomers of the 1-chloro-1-fluoroethylene complex with hydrogen fluoride, …
Number of citations: 15 www.sciencedirect.com
JL Alonso, AG Lesarri, LA Leal, JC López - Journal of Molecular …, 1993 - Elsevier
The Millimeter-Wave Spectra of 1-Chloro-1-fluoroethylene … The maximum contributions from the quartic and sextic terms are ~ 1400 and ~13 MHZ for 1-chloro-1-fluoroethylene and …
Number of citations: 42 www.sciencedirect.com
WA Jalenak, NS Nogar - The Journal of Physical Chemistry, 1980 - ACS Publications
… In this paper we report the IR multiphoton decomposition of 1-chloro- 1-fluoroethylene (CH2CC1F) and the effect of laser fluenceupon its dissociation pathways. This system has two …
Number of citations: 16 pubs.acs.org
HO Leung, MD Marshall, AL Vasta, NC Craig - Journal of Molecular …, 2009 - Elsevier
… atoms, we have selected 1-chloro-1-fluoroethylene as our first … isotopic species of 1-chloro-1-fluoroethylene and its 37 Cl … of eight isotopomers of 1-chloro-1-fluoroethylene in the 6–22 …
Number of citations: 10 www.sciencedirect.com
L Li, PL Rinaldi - Macromolecules, 1997 - ACS Publications
… 1 H/ 13 C/ 19 F triple resonance NMR experiment to unambiguously determine the resonance assignments for mm, mr/rm, and rr triad stereosequences in poly(1-chloro-1-fluoroethylene…
Number of citations: 27 pubs.acs.org
HM Hutton, T Schaefer - Canadian Journal of Chemistry, 1967 - cdnsciencepub.com
… The proton chemical shift and the geminal proton-proton and cis proton-fluorine coupling constants in 1-chloro-1-fluoroethylene depend primarily on the dielectric constant of the …
Number of citations: 19 cdnsciencepub.com
HO Leung, MD Marshall - The Journal of Physical Chemistry A, 2016 - ACS Publications
… In 1-chloro-1-fluoroethylene–HF (ref 15) and (E)-1-chloro-2-fluoroethylene–HF, (16) HF … Though HCCH binds to the F atom in 1-chloro-1-fluoroethylene in a top binding fashion, (17) it …
Number of citations: 5 pubs.acs.org
L Li, PL Rinaldi - Macromolecules, 1996 - ACS Publications
… -1H/13C/19F tripleresonance NMR experiment to unambiguously determine the resonance assignments for mm, mr/rm, and rr triad stereosequences in poly (1-chloro-1-fluoroethylene)(…
Number of citations: 30 pubs.acs.org
HO Leung, MD Marshall - The Journal of Physical Chemistry A, 2020 - ACS Publications
… top-binding modes are possible (as in 1-chloro-1-fluoroethylene (16)) but to Cl when there … to the F, H pair, similar to that in 1-chloro-1-fluoroethylene, and side binding to the Cl, H pair…
Number of citations: 3 pubs.acs.org

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